molecular formula C11H11NO2 B14051186 methyl 2-(1H-indol-6-yl)acetate

methyl 2-(1H-indol-6-yl)acetate

Cat. No.: B14051186
M. Wt: 189.21 g/mol
InChI Key: SCXOEYSFXAYJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-indol-6-yl)acetate is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted at the 6-position with a methyl acetate group. It is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-indol-6-yl)acetate typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding the desired product in good yield .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1H-indol-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Methyl 2-(1H-indol-6-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-6-yl)acetate involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Similar structure but substitution at the 3-position.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position.

    Indole-3-butyric acid: Another plant hormone with a butyric acid group at the 3-position.

Uniqueness: Methyl 2-(1H-indol-6-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ester group at the 6-position can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(1H-indol-6-yl)acetate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8/h2-6,12H,7H2,1H3

InChI Key

SCXOEYSFXAYJEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.